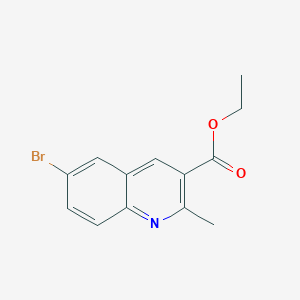

Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-bromo-2-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWPFIGSWCNAHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589129 |

Source

|

| Record name | Ethyl 6-bromo-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948289-14-3 |

Source

|

| Record name | 3-Quinolinecarboxylic acid, 6-bromo-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948289-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromo-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948289-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

An In-Depth Technical Guide to the

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] Ethyl 6-bromo-2-methylquinoline-3-carboxylate is a key intermediate, providing a versatile platform for further molecular elaboration. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions, while the ester and methyl groups offer additional sites for modification, making this compound a valuable building block for drug discovery and development professionals.

This guide provides a detailed examination of the synthesis of this compound, focusing on the well-established Friedländer annulation reaction. We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Primary Synthetic Strategy: The Friedländer Annulation

The Friedländer synthesis, first reported in 1882, is one of the most direct and versatile methods for constructing the quinoline core.[2][3] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[2][4] For the synthesis of the target molecule, this translates to the reaction between 2-amino-5-bromoacetophenone and ethyl acetoacetate.

This approach is favored for its efficiency and atom economy, directly assembling the desired substituted quinoline in a single synthetic operation. Various catalysts, including mineral acids, Lewis acids like ceric ammonium nitrate, and iodine, have been shown to effectively promote this transformation under mild conditions.[3][4][5][6]

Reaction Scheme

The overall transformation is depicted below:

Caption: Overall scheme of the Friedländer Annulation for the target molecule.

Mechanistic Insights

The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which are considered viable.[3] The precise pathway may depend on the specific substrates and reaction conditions.

-

Aldol Condensation Pathway: The reaction initiates with an acid- or base-catalyzed aldol condensation between the enolate of ethyl acetoacetate and the carbonyl group of 2-amino-5-bromoacetophenone. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated ketone. Subsequent intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone, followed by a final dehydration step, yields the aromatic quinoline ring.

-

Schiff Base Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aniline nitrogen and one of the carbonyl groups of ethyl acetoacetate. This is followed by an intramolecular aldol-type reaction, where the enolizable α-methylene group attacks the ketone on the benzene ring. The resulting intermediate then eliminates water to form the final quinoline product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of Ethyl 6-bromo-2-methylquinoline-3-carboxylate, a heterocyclic compound of significant interest in contemporary chemical research. As a substituted quinoline, this molecule serves as a versatile building block, leveraging the inherent biological and material properties of its core structure. The strategic placement of a bromine atom at the 6-position, a methyl group at the 2-position, and an ethyl ester at the 3-position provides multiple reaction sites for synthetic diversification, making it a valuable intermediate in the fields of medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a solid organic compound whose structural features are well-defined. The quinoline core, a fused bicyclic heterocycle, imparts aromaticity and a specific spatial arrangement, while the substituents offer functional handles for further chemical modification.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BrNO₂ | |

| Molecular Weight | 294.14 g/mol | |

| CAS Number | 948289-14-3 | |

| Appearance | Solid | |

| InChI | 1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |

| InChI Key | WOWPFIGSWCNAHK-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)c1cc2cc(Br)ccc2nc1C |

Synthesis and Experimental Protocol

The most direct and common synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 6-bromo-2-methylquinoline-3-carboxylic acid. This method, often referred to as Fischer esterification, is a reliable and well-established reaction in organic synthesis.

Predicted Synthetic Pathway: Fischer Esterification

The reaction involves protonating the carbonyl oxygen of the carboxylic acid with a strong acid catalyst (typically sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by the ethanol. Subsequent proton transfers and elimination of water yield the final ethyl ester product.

Caption: Predicted synthetic workflow for this compound via Fischer Esterification.

Detailed Experimental Protocol (Adapted from Analogous Esterifications)

This protocol is based on standard procedures for the esterification of quinoline carboxylic acids, such as the synthesis of ethyl 2-aryl-6-bromoquinoline-4-carboxylates.[1]

Materials:

-

6-bromo-2-methylquinoline-3-carboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-2-methylquinoline-3-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: While stirring the suspension, carefully add a catalytic amount of concentrated sulfuric acid dropwise. Stirring should continue until the carboxylic acid powder is completely dissolved.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice to precipitate the crude product.

-

Neutralization & Extraction: Neutralize the aqueous mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product into ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

The utility of this compound as a synthetic intermediate stems from its multiple reactive sites, which allow for a wide range of chemical transformations.

-

Ester Group (Position 3): The ethyl carboxylate group can be readily hydrolyzed under acidic or basic conditions to revert to the parent carboxylic acid. It can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), or converted into various amides by reacting with amines.

-

Bromo Group (Position 6): The bromine atom is an excellent handle for introducing molecular diversity. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings, to form new carbon-carbon bonds.[2] It can also undergo nucleophilic aromatic substitution under specific conditions.

-

Methyl Group (Position 2): The methyl group can undergo condensation reactions under certain basic conditions due to the acidity of its protons, which are activated by the adjacent heterocyclic nitrogen.

Caption: Key reaction pathways for the derivatization of this compound.

Spectral Data and Characterization

| Data Type | Expected Characteristics |

| ¹H-NMR | Aromatic Protons: Multiple signals in the δ 7.5-9.0 ppm range, showing characteristic splitting patterns for the substituted quinoline ring. Ethyl Group: A quartet around δ 4.4-4.5 ppm (OCH₂) and a triplet around δ 1.4-1.5 ppm (CH₃). Methyl Group: A singlet around δ 2.5-2.7 ppm (Ar-CH₃). |

| ¹³C-NMR | Aromatic Carbons: Multiple signals in the δ 120-160 ppm range. Carbonyl Carbon: A signal around δ 165 ppm. Ethyl Group: Signals around δ 62 ppm (OCH₂) and δ 14 ppm (CH₃). Methyl Group: A signal around δ 22-25 ppm (Ar-CH₃). |

| IR (cm⁻¹) | C=O Stretch (Ester): Strong absorption band around 1720-1735 cm⁻¹. C=N & C=C Stretch (Aromatic): Bands in the 1500-1620 cm⁻¹ region. C-Br Stretch: Absorption in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺: 294.0124 (for C₁₃H₁₃⁷⁹BrNO₂⁺). The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern with nearly equal intensity. |

Applications in Research and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] this compound serves as a key intermediate for synthesizing novel derivatives for drug discovery.

-

Medicinal Chemistry: This compound is a building block for creating complex quinoline derivatives.[2] The bromo-substituent is particularly valuable for Structure-Activity Relationship (SAR) studies, allowing for the systematic introduction of different functional groups via cross-coupling reactions to optimize biological activity.[2] Derivatives of similar 6-bromoquinolines have been investigated as potential inhibitors of enzymes like prostaglandin F2α, which is relevant for preventing preterm labor.[7] Other quinoline carboxylic acid derivatives have shown promising antiproliferative and anti-inflammatory effects.[8]

-

Materials Science: The conjugated aromatic system of the quinoline core gives it unique electronic properties. This makes its derivatives potential candidates for use in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics.[2]

Safety and Handling

According to supplier safety data, this compound should be handled with care.

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H318 (Causes serious eye damage)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage Class: 11 - Combustible Solids.

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a high-value chemical intermediate with significant potential for synthetic innovation. Its well-defined structure, coupled with multiple functional handles for derivatization, makes it an attractive starting point for the synthesis of novel compounds. Its primary applications lie in medicinal chemistry as a scaffold for developing new therapeutic agents and in materials science for creating new organic electronic materials. The robust synthetic routes and versatile reactivity profile ensure its continued importance in advanced chemical research.

References

-

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Ethyl 6-bromoquinoline-2-carboxylate. PubChem. [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

-

2-Bromo-3-ethyl-6-methylquinoxaline. PubChem. [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. [Link]

-

Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. PubMed Central. [Link]

Sources

- 1. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 6-bromo-3-methylquinoline-4-carboxylate [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. Ethyl 6-bromoquinoline-2-carboxylate | C12H10BrNO2 | CID 53404703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Ethyl 6-bromo-2-methylquinoline-3-carboxylate: An In-Depth Technical Guide

Introduction

Ethyl 6-bromo-2-methylquinoline-3-carboxylate (CAS No. 948289-14-3) is a halogenated quinoline derivative that serves as a versatile building block in synthetic organic and medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring a bromine atom, a methyl group, and an ethyl carboxylate moiety—offers multiple sites for further chemical modification.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, assessing its purity, and monitoring its transformation in chemical reactions.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy and supported by data from analogous structures found in peer-reviewed literature.

Molecular Structure and Properties

-

Molecular Formula: C₁₃H₁₂BrNO₂

-

Molecular Weight: 294.14 g/mol

-

IUPAC Name: this compound

-

Appearance: Solid, with a reported melting point of 92-93 °C

The structure, with atom numbering for NMR assignment, is presented below.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the structure.

Experimental Protocol: NMR Acquisition

Rationale: A standardized protocol ensures reproducibility. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds, and tetramethylsilane (TMS) provides a zero-point reference.

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, typically acquiring 16-32 scans.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet (s) | 1H | H4 |

| ~8.1 | Doublet (d) | 1H | H5 |

| ~7.9 | Doublet (d) | 1H | H7 |

| ~7.7 | Doublet of Doublets (dd) | 1H | H8 |

| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.8 | Singlet (s) | 3H | C2-CH₃ |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation:

-

Aromatic Region (δ 7.5-8.6 ppm): The four protons on the quinoline ring system appear in this downfield region. The H4 proton is expected to be the most deshielded (highest chemical shift) due to the anisotropic effects of the adjacent carbonyl group and the ring nitrogen. The protons on the bromine-substituted ring (H5, H7, H8) will show characteristic splitting patterns based on their coupling with neighbors.

-

Ethyl Ester Group (δ 4.4 and 1.4 ppm): This group gives rise to two characteristic signals. The methylene protons (-O-CH₂ -) appear as a quartet around 4.4 ppm due to coupling with the three methyl protons.[2][3] The terminal methyl protons (-CH₃ ) appear as a triplet around 1.4 ppm due to coupling with the two methylene protons.[3]

-

Methyl Group (δ 2.8 ppm): The methyl group at the C2 position is attached to an sp²-hybridized carbon of the heterocyclic ring, resulting in a downfield shift compared to a typical aliphatic methyl group. It appears as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~167 | C=O (Ester) |

| ~155 | C2 |

| ~148 | C8a |

| ~145 | C4 |

| ~138 | C7 |

| ~132 | C5 |

| ~129 | C4a |

| ~128 | C8 |

| ~125 | C3 |

| ~122 | C6 |

| ~62 | -O-CH₂ -CH₃ |

| ~25 | C2-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~167 ppm): The ester carbonyl carbon is highly deshielded and appears significantly downfield.

-

Aromatic Carbons (δ 120-155 ppm): The ten carbons of the quinoline ring system appear in this range.[4][5] Carbons directly attached to the nitrogen (C2, C8a) and the bromine (C6) are significantly influenced by these heteroatoms.[6] The specific shifts are predicted based on data from similar quinoline systems.[4][7]

-

Aliphatic Carbons (δ 14-62 ppm): The methylene carbon of the ethyl group (-O-CH₂ -) is deshielded by the adjacent oxygen and appears around 62 ppm. The two methyl carbons (from the ethyl group and the C2-substituent) appear further upfield, with the ethyl's methyl carbon being the most shielded (lowest chemical shift).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

Rationale: The Attenuated Total Reflectance (ATR) method is a modern, rapid technique for acquiring IR spectra of solid samples without extensive preparation.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

Data and Interpretation

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (C=C-H) |

| 2980-2850 | C-H Stretch | Aliphatic (C-H) |

| ~1720 | C=O Stretch | Ester |

| 1600-1450 | C=C & C=N Stretch | Aromatic/Quinoline Ring |

| 1300-1000 | C-O Stretch | Ester |

| ~1050 | C-Br Stretch | Aryl Bromide |

Interpretation:

-

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹.[8][9]

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is the most prominent feature and is definitive for the ester functional group.[2][10]

-

Ring Vibrations: A series of bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the quinoline aromatic system.[11][12]

-

C-O Stretch: A strong band in the 1300-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the ester group.[10]

-

C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce an absorption in the fingerprint region, typically around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrum Acquisition

Rationale: Electron Ionization (EI) is a classic "hard" ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint useful for structural confirmation.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Data and Interpretation

| m/z (Predicted) | Interpretation |

| 294 / 296 | Molecular Ion Peak [M]⁺ and [M+2]⁺ |

| 265 / 267 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 249 / 251 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 221 / 223 | [M - COOC₂H₅]⁺ (Loss of ethyl carboxylate radical) |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The most critical feature is the molecular ion peak. Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 294 and 296.[13][14] This isotopic signature is definitive proof of the presence of one bromine atom in the molecule.[15]

-

Key Fragmentation Pathways: EI-MS is an energetic process that causes the molecular ion to fragment.[16] Common fragmentation patterns for ethyl esters include cleavage of bonds adjacent to the carbonyl group.[17][18]

-

Loss of Ethoxy Radical (m/z 249/251): Cleavage of the C-O single bond of the ester results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a prominent acylium ion.

-

Loss of Ethyl Carboxylate Radical (m/z 221/223): Cleavage of the bond between the quinoline ring and the ester group can lead to the loss of the entire •COOC₂H₅ group (73 Da).

-

The predicted primary fragmentation pathway is illustrated below.

Caption: Predicted EI-MS fragmentation of the target compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, aromatic ring), and mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic pattern. This comprehensive spectroscopic dataset serves as a crucial reference for any researcher utilizing this important chemical intermediate.

References

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

- Al-Obaidi, A. S. M., et al. (2018). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1155, 34-43.

- Hansen, P. E., et al. (2010). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 15(3), 1546-1560.

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.

- Özdamar, T. H., & Dinçer, M. (2016).

-

ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. Retrieved from [Link]

- MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(15), 4983.

- Hindawi. (2021).

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]

- Parveen, S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(7), 1144-1158.

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2007). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

- ACS Publications. (2015). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Journal of Agricultural and Food Chemistry.

- Taylor & Francis Online. (2016). 1H NMR Based Quantification of Ethyl Ester in Biodiesel: A Comparative Study of Product-Dependent Derivations. Analytical Chemistry Letters, 6(5), 652-659.

-

ResearchGate. (2015). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

- Taylor & Francis Online. (2016).

- NIH. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research.

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

- 1. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies [mdpi.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-bromo-2-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its versatile structure allows for functionalization at various positions, leading to a diverse chemical space for drug discovery. This compound (CAS No. 948289-14-3) is a notable derivative within this class, offering a unique combination of substituents that make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] The presence of a bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 2-position and the ethyl carboxylate at the 3-position influence the molecule's steric and electronic properties, which can be fine-tuned to optimize biological activity.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible synthetic route based on established methodologies, and an exploration of its potential applications in drug discovery and chemical biology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 948289-14-3 | [3] |

| Molecular Formula | C₁₃H₁₂BrNO₂ | [3] |

| Molecular Weight | 294.14 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 92 - 93 °C | [4] |

| InChI Key | WOWPFIGSWCNAHK-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)c1cc2cc(Br)ccc2nc1C | [3] |

Synthesis of this compound: A Plausible Synthetic Pathway

The proposed synthesis starts from the readily available 5-bromo-2-aminobenzaldehyde and ethyl acetoacetate.

Caption: Plausible synthetic workflow for this compound via Friedländer annulation.

Experimental Protocol: Friedländer Synthesis

This protocol describes a general procedure for the synthesis of this compound based on the Friedländer condensation. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary to achieve the best results.

Materials:

-

5-Bromo-2-aminobenzaldehyde

-

Ethyl acetoacetate

-

Ethanol (or other suitable solvent like DMF or DMSO)

-

Piperidine (or another basic catalyst like NaOH or KOH, or an acid catalyst like p-toluenesulfonic acid)

-

Glacial acetic acid (for neutralization if a basic catalyst is used)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-aminobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. While a full published spectrum is not available, chemical suppliers indicate the availability of ¹H NMR data for this compound.[6]

Applications in Drug Discovery and Chemical Biology

The quinoline scaffold is a cornerstone in the development of therapeutics for a wide range of diseases. Derivatives of quinoline have demonstrated antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.[2] this compound serves as a versatile intermediate for the synthesis of novel quinoline-based compounds with potential biological activities.

The strategic placement of the bromo, methyl, and ethyl ester groups allows for a variety of chemical transformations:

-

Modification at the 6-position: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, enabling the exploration of structure-activity relationships.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the corresponding alcohol, providing further opportunities for derivatization.

A recent study on 6-bromo-3-methylquinoline analogues has highlighted their potential as inhibitors of prostaglandin F2α, a key mediator in preterm labor.[7][8] This suggests that derivatives of this compound could be explored for applications in reproductive health.

Caption: Potential therapeutic applications stemming from the this compound scaffold.

Conclusion

This compound is a valuable building block for the synthesis of novel quinoline derivatives with potential applications in drug discovery. Its straightforward synthesis via established methods like the Friedländer annulation, combined with the versatility of its functional groups, makes it an attractive starting material for medicinal chemists. Further exploration of the biological activities of its derivatives is warranted and holds promise for the development of new therapeutic agents.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Publishing. (2025, December 11). Retrieved January 8, 2026, from [Link]

-

First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. (2026, January 5). Retrieved January 8, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved January 8, 2026, from [Link]

-

2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - ResearchGate. (2026, January 3). Retrieved January 8, 2026, from [Link]

-

Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed. (2025, September 17). Retrieved January 8, 2026, from [Link]

-

Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF - ResearchGate. (2025, October 19). Retrieved January 8, 2026, from [Link]

-

Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands - PubMed. (2003, June 26). Retrieved January 8, 2026, from [Link]

-

2-Bromo-3-ethyl-6-methylquinoxaline | C11H11BrN2 | CID 150547471 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Methyl 6-bromoquinoline-2-carboxylate | C11H8BrNO2 | CID 23568554 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 6-bromo-3-methylquinoline-4-carboxylate [smolecule.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester | 948289-14-3 [sigmaaldrich.com]

- 5. Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER(948289-14-3) 1H NMR spectrum [chemicalbook.com]

- 7. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Abstract and Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] This guide provides an in-depth technical overview of a specific, highly functionalized derivative: Ethyl 6-bromo-2-methylquinoline-3-carboxylate . This compound serves as a pivotal intermediate for drug discovery and materials science researchers. Its strategic importance lies in its pre-functionalized core, offering multiple points for chemical modification to generate libraries of novel molecules. The bromine atom at the 6-position is a versatile handle for cross-coupling reactions, the ethyl ester at the 3-position can be hydrolyzed or converted to amides, and the methyl group at the 2-position influences the electronic properties and steric profile of the molecule. This document details the compound's core physicochemical properties, outlines a robust synthetic and purification strategy, discusses methods for its analytical characterization, and explores its applications in modern research.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical research to ensure reproducibility and accuracy. This compound is a distinct isomer within the bromo-methylquinoline-carboxylate family, and it is crucial not to confuse it with its positional isomers.

Table 1: Core Compound Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 948289-14-3 | |

| Molecular Formula | C₁₃H₁₂BrNO₂ | |

| Molecular Weight | 294.14 g/mol | |

| Appearance | Solid (form) | |

| InChI Key | WOWPFIGSWCNAHK-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)c1cc2cc(Br)ccc2nc1C |

The structural arrangement—specifically the bromine at C6, the methyl at C2, and the carboxylate at C3—defines the compound's unique reactivity and potential for downstream applications. The electron-withdrawing nature of the bromine atom and the quinoline nitrogen influences the reactivity of the aromatic system, while the ester and methyl groups provide further points for chemical elaboration.

Synthesis and Purification: A Predictive Protocol

While specific, peer-reviewed synthetic procedures for this exact isomer can be sparse, a reliable pathway can be constructed based on well-established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by a standard esterification. The causality behind this choice is its reliability in constructing the quinoline core from readily available aniline and acrylate precursors.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the construction of the core acid, 6-bromo-2-methylquinoline-3-carboxylic acid, followed by its esterification.

Sources

Solubility Profile of Ethyl 6-bromo-2-methylquinoline-3-carboxylate: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

Ethyl 6-bromo-2-methylquinoline-3-carboxylate is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Understanding its solubility in common laboratory solvents is a cornerstone for its effective application in synthesis, purification, formulation, and screening assays. Poor solubility can be a significant impediment in drug development, affecting bioavailability, dose formulation, and the reliability of in-vitro testing.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a predicted solubility profile based on its molecular structure, and detailed, field-proven protocols for its empirical determination. The methodologies outlined herein are designed to be self-validating, providing researchers with a robust framework for assessing the solubility of this and similar quinoline derivatives.

The Critical Role of Solubility in Chemical and Pharmaceutical Development

The success of a chemical entity, particularly in the pharmaceutical pipeline, is profoundly influenced by its solubility. This fundamental physicochemical property dictates the concentration of a compound achievable in a solution, which directly impacts reaction kinetics, purification efficiency, and, most critically, bioavailability for therapeutic agents.[3][4] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are poorly soluble in water, a characteristic that can lead to inadequate absorption, variable therapeutic outcomes, and potential toxicity.[1][5] Therefore, characterizing the solubility profile of a compound like this compound early in the development process is not merely a procedural step but a strategic imperative. It informs the selection of appropriate solvents for synthesis and chromatography, guides the design of formulations to enhance bioavailability, and ensures the validity of biological assays by preventing compound precipitation.[1][2]

This guide is structured to provide both predictive insights and practical, executable protocols to empower researchers in their work with this important quinoline derivative.

Physicochemical Profile of this compound

The molecular structure of a compound is the primary determinant of its solubility. This compound possesses a rigid quinoline core, which is largely aromatic and nonpolar, appended with functional groups that modulate its polarity: a bromo substituent, a methyl group, and an ethyl carboxylate group. The ester and the nitrogen atom in the quinoline ring introduce polar characteristics, including hydrogen bond accepting capabilities. The overall structure suggests a predominantly nonpolar, hydrophobic molecule with limited aqueous solubility.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 948289-14-3 | [6] |

| Molecular Formula | C₁₃H₁₂BrNO₂ | [6] |

| Molecular Weight | 294.14 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 92 - 93 °C | [6] |

| InChI Key | WOWPFIGSWCNAHK-UHFFFAOYSA-N | [6] |

Predicted Solubility in Common Laboratory Solvents

The principle of "like dissolves like" provides a reliable framework for predicting solubility.[7] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Given the hybrid nature of this compound, it is expected to exhibit preferential solubility in solvents that can engage in dipole-dipole interactions and accommodate its bulky, aromatic structure. Its solubility in water is predicted to be very low.

Table 2: Predicted Qualitative Solubility Profile

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large, nonpolar aromatic core dominates, making it too hydrophobic for significant aqueous solubility. |

| Methanol | Polar Protic | Sparingly Soluble | The small alkyl chain of methanol can interact with the nonpolar parts, but its high polarity is not ideal. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | More favorable than methanol due to its longer alkyl chain, which better solvates the nonpolar regions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong, polar aprotic solvent capable of effectively solvating a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its high polarity and aprotic nature make it an excellent solvent for this compound class. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | A polar aprotic solvent, but generally less powerful than DMSO or DMF. |

| Dichloromethane (DCM) | Halogenated | Soluble | Effectively solvates the aromatic and halogenated portions of the molecule. |

| Chloroform | Halogenated | Soluble | Similar in performance to Dichloromethane for this type of solute. |

| Ethyl Acetate | Ester | Moderately to Solubl | The ester functionality is compatible with the solute's ester group, but the overall polarity match is moderate. |

| Acetone | Ketone | Moderately Soluble | A moderately polar solvent that can solvate both polar and nonpolar features. |

| Tetrahydrofuran (THF) | Ether | Moderately to Soluble | A good solvent for a wide range of organic compounds due to its cyclic ether structure. |

| Toluene | Aromatic Hydrocarbon | Sparingly to Moderately Soluble | The aromatic nature of toluene interacts favorably with the quinoline ring system. |

| Hexanes/Heptane | Nonpolar Aliphatic | Insoluble to Sparingly Soluble | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

Disclaimer: The solubilities listed are predictive and require experimental verification. They serve as a guideline for solvent selection.

Protocols for Experimental Solubility Determination

Empirical testing is essential to confirm the predicted solubility profile. The following sections detail both a quantitative and a qualitative approach.

Quantitative Analysis: The Shake-Flask Method

The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility. The core principle involves creating a saturated solution in a given solvent at a constant temperature, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibration, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent (HPLC grade or higher is recommended[8]).

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium (typically 24 to 72 hours). Visual inspection should confirm that solid material persists.

-

Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For robust removal of any remaining particulates, pass the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Causality Note: This filtration step is critical to prevent undissolved microparticles from entering the analytical instrument, which would falsely inflate the measured solubility.

-

-

Dilution: Immediately dilute the supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

-

Calculation: Determine the concentration in the diluted sample from the calibration curve and then back-calculate the original solubility in the test solvent, expressing the result in units such as mg/mL or µg/mL.

Qualitative Analysis for Rapid Screening

For rapid classification, a systematic qualitative testing scheme can be employed.[9][10][11] This approach is particularly useful for understanding the acid-base properties of the compound.

Sources

- 1. ucd.ie [ucd.ie]

- 2. bmglabtech.com [bmglabtech.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester | 948289-14-3 [sigmaaldrich.com]

- 7. Solvent - Wikipedia [en.wikipedia.org]

- 8. calpaclab.com [calpaclab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

Crystal structure of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

An In-depth Technical Guide to the Crystal Structure of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound is a member of this vital class of heterocyclic compounds, serving as a versatile intermediate for the synthesis of more complex, biologically active molecules.[2][3] A definitive understanding of its three-dimensional atomic arrangement is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive framework for the determination, analysis, and interpretation of the crystal structure of this compound, detailing the necessary experimental workflows, theoretical analyses, and contextualizing its significance in pharmaceutical sciences.

Introduction: The Significance of the Quinoline Core

Quinolines are heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring.[4] This "privileged structure" is present in numerous natural products and synthetic drugs, highlighting its favorable interaction with biological targets.[1] The introduction of specific functional groups, such as a bromine atom at the 6-position and an ethyl carboxylate group, can significantly modulate the compound's physicochemical properties and biological activity. The bromine atom can act as a handle for further synthetic modifications via cross-coupling reactions and may participate in halogen bonding, while the ester group can be involved in hydrogen bonding and can be hydrolyzed to the corresponding carboxylic acid.[2]

Understanding the precise solid-state conformation and intermolecular interactions of this compound through single-crystal X-ray diffraction is therefore not merely an academic exercise. It provides critical insights that inform structure-activity relationship (SAR) studies, guide the design of new analogues with improved efficacy, and aid in understanding crystal packing, which influences properties like solubility and stability.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

While various methods exist for quinoline synthesis, a common and effective approach for this class of compounds is a variation of the Conrad-Limpach or Doebner-von Miller reactions.[5] A plausible route involves the condensation of a substituted aniline, such as 4-bromoaniline, with an appropriate β-ketoester, like ethyl 2-methylacetoacetate, followed by a cyclization reaction under acidic conditions.

Protocol for Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction—typically well-formed, defect-free, and between 30 to 300 microns in size—is a critical and often challenging step.[6] The choice of solvent and crystallization technique is paramount and often requires empirical screening.

Step-by-Step Protocol:

-

Purity Confirmation: Ensure the synthesized compound is of high purity (>98%) using techniques like NMR spectroscopy and mass spectrometry. Impurities can inhibit or disrupt crystal lattice formation.

-

Solvent Screening: Dissolve small amounts of the compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature and elevated temperatures to identify a solvent in which the compound has moderate solubility.

-

Slow Evaporation (Primary Method):

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent identified during screening.

-

Transfer the solution to a clean vial, loosely cover it with a cap or parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion (Alternative Method):

-

Dissolve the compound in a small amount of a good solvent.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent.

-

Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

-

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] It provides detailed information on bond lengths, bond angles, and the unit cell parameters of the crystal lattice.[8]

Experimental Workflow

The process, from mounting the crystal to solving the structure, follows a well-defined workflow.[7][9]

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Anticipated Crystallographic Parameters

While the specific crystal structure of the title compound is not yet published, we can infer expected parameters by comparing it to structurally similar quinoline derivatives whose structures have been solved.

| Parameter | Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate[10] | Ethyl 2-chloro-6-methylquinoline-3-carboxylate[11] | Anticipated for Title Compound |

| Formula | C₂₀H₁₆BrNO₂ | C₁₃H₁₂ClNO₂ | C₁₃H₁₂BrNO₂ |

| Molar Mass | 382.24 | 249.69 | 294.14 |

| Crystal System | Orthorhombic | Triclinic | Monoclinic or Orthorhombic |

| Space Group | Pbca | P-1 | Common centrosymmetric space group (e.g., P2₁/c, Pbca) |

| Z | 8 | 2 | 2, 4, or 8 |

| Key Feature | Quinoline ring is planar. | Quinoline ring is planar. | A near-planar quinoline ring system. |

| Dihedral Angle | Quinoline/Phenyl = 25.44° | Quinoline/Ester = 54.97° | Significant twist between the quinoline plane and the ester group. |

Molecular and Supramolecular Analysis

Beyond atomic coordinates, a full crystallographic analysis involves understanding the interactions that govern how molecules pack together in the crystal lattice. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[12][13][14]

Hirshfeld Surface Analysis

The Hirshfeld surface is a 3D representation of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.[13][15] Red spots on the surface indicate close contacts (shorter than van der Waals radii), which are often hydrogen bonds, while blue regions represent longer contacts.[15] This analysis allows for the deconstruction of the crystal packing into a "fingerprint plot," which quantifies the contribution of different interaction types (e.g., H···H, C-H···O, C-H···π).[12][16]

Caption: Logical workflow for Hirshfeld surface and fingerprint plot analysis.

Predicted Intermolecular Interactions

For this compound, the following interactions are expected to play a key role in the crystal packing:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen of the ethyl carboxylate group is a prime hydrogen bond acceptor. Interactions with aromatic C-H donors on adjacent quinoline rings are highly probable, likely forming chains or dimers within the lattice.[10]

-

π-π Stacking: The planar aromatic quinoline systems are expected to stack with neighboring molecules, with centroid-to-centroid distances typically in the range of 3.6–4.2 Å.[11]

-

Halogen Bonding (Br···O/N): The bromine atom at the 6-position could act as a halogen bond donor, interacting with the nitrogen atom or the carbonyl oxygen of a neighboring molecule. This type of interaction is increasingly recognized as a key directional force in crystal engineering.

-

van der Waals Forces: H···H and C···H contacts will collectively contribute significantly to the overall packing stability.[16]

Conclusion: From Structure to Application

A detailed crystallographic study of this compound provides the foundational data for its application in drug discovery and materials science. The precise knowledge of its 3D structure, conformational preferences, and intermolecular interaction motifs enables computational modeling, informs structure-based drug design, and provides a basis for understanding its solid-state properties.[9] The protocols and analytical frameworks presented in this guide offer a robust pathway for researchers to elucidate and comprehensively analyze the crystal structure of this and related quinoline derivatives, thereby accelerating the development of novel and effective chemical entities.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

-

Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

-

Crystal structures and NLO properties of quinoline derivatives. ResearchGate. [Link]

-

Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? CD-Bioparticles. [Link]

-

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Single Crystal X-ray Diffractometers. Bruker. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]

-

Structures of the quinoline derivatives. ResearchGate. [Link]

-

Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. PubMed Central. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Quinoline derivatives and their chemical formulas: organic compounds... ResearchGate. [Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. [Link]

-

Quinoline. PubChem - NIH. [Link]

-

(PDF) Crystal Structure of Ethyl 6-Bromo. Amanote Research. [Link]

-

Ethyl 6-bromoquinoline-2-carboxylate. PubChem. [Link]

-

Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PubMed Central. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. [Link]

-

Ethyl 6-bromoquinoline-2-carboxylate. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy Ethyl 6-bromo-3-methylquinoline-4-carboxylate [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 10. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 13. crystalexplorer.net [crystalexplorer.net]

- 14. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Quinoline-3-Carboxylate Derivatives

Abstract

The quinoline core, a bicyclic aromatic heterocycle, has long been a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents. Within this esteemed family, the quinoline-3-carboxylate scaffold has carved its own distinct and remarkable trajectory. Initially overshadowed by its illustrious 4-quinolone antibacterial cousins, this structural motif has emerged as a versatile pharmacophore with a surprisingly broad spectrum of biological activities. This in-depth technical guide charts the historical journey of quinoline-3-carboxylate derivatives, from their synthetic origins to their current status as promising leads in oncology, inflammation, and beyond. We will delve into the foundational synthetic methodologies, explore the pivotal structure-activity relationships that have guided their development, and provide detailed protocols for their synthesis and evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Serendipitous Beginning: The Dawn of Quinolone Discovery

The story of quinoline-based therapeutics is inextricably linked to the quest for antimalarial agents. The isolation of quinine from cinchona bark in the 19th century sparked immense interest in the quinoline nucleus.[1] However, the journey to synthetic quinoline derivatives with therapeutic value began in earnest in the mid-20th century. The first synthetic "quinolone" antibiotic, nalidixic acid, was discovered in 1962 by George Lesher and his colleagues at the Sterling-Winthrop Research Institute as a byproduct during the synthesis of the antimalarial drug chloroquine.[2] While technically a naphthyridone, its discovery was the catalyst for the exploration of related bicyclic structures, including the quinolones, as antibacterial agents.

This early work laid the groundwork for the development of the highly successful fluoroquinolone antibiotics. These agents, characterized by a fluorine atom at the C6 position, exhibited a broad spectrum of activity and potent inhibition of bacterial DNA gyrase and topoisomerase IV. While the majority of these blockbuster drugs are quinoline-4-carboxylic acids, the exploration of other positional isomers, including the quinoline-3-carboxylates, was a natural progression in the field.

Foundational Synthesis: Forging the Quinoline-3-Carboxylate Core

The construction of the quinoline-3-carboxylate scaffold has been achieved through several classic and modern synthetic strategies. Understanding these methods is crucial for appreciating the historical context and for the practical design of novel derivatives.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline-3-Carboxylate Synthesis

First reported in 1939, the Gould-Jacobs reaction remains a fundamental and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylates.[3][4] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[3][5]

The initial condensation forms an anilinomethylenemalonate intermediate. Subsequent heating, often at high temperatures in a high-boiling solvent like diphenyl ether, induces an intramolecular cyclization to yield the ethyl 4-hydroxyquinoline-3-carboxylate.[3][6] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether

-

Ethanol

Procedure:

-

Condensation: A mixture of aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in ethanol is heated at reflux for 1-2 hours. The solvent is then removed under reduced pressure to yield the crude diethyl anilinomethylenemalonate.

-

Cyclization: The crude intermediate is added to diphenyl ether and heated to approximately 250°C for 30-60 minutes.

-

Isolation: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., hexane or ether), and dried.

Causality Behind Experimental Choices: The use of a high-boiling solvent like diphenyl ether is critical for achieving the high temperatures required for the thermal cyclization. The initial condensation is typically performed in a lower-boiling solvent like ethanol for ease of removal prior to the high-temperature cyclization step.

Other Synthetic Routes

While the Gould-Jacobs reaction is a workhorse, other methods have been developed for the synthesis of quinoline-3-carboxylates, offering alternative pathways and access to different substitution patterns. These include modern variations and novel approaches. For instance, a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates has been reported to produce ethyl quinoline-3-carboxylates under mild conditions.[7]

Beyond Antibacterials: The Expanding Therapeutic Landscape of Quinoline-3-Carboxylates

While the initial interest in quinoline carboxylates was driven by their antibacterial potential, subsequent research has unveiled a much broader and more diverse pharmacological profile for the 3-substituted isomers. This has led to their investigation in a variety of therapeutic areas, most notably in oncology and inflammation.

Anticancer Activity: A New Frontier

Numerous studies have demonstrated the potent antiproliferative activity of quinoline-3-carboxylate and quinoline-3-carboxamide derivatives against various cancer cell lines.[8][9][10] This has established the quinoline-3-carboxylate scaffold as a promising starting point for the development of novel anticancer agents.[11]

The mechanisms underlying their anticancer effects are varied and often depend on the specific substitution pattern of the molecule. Some derivatives have been shown to induce apoptosis, the programmed cell death pathway, in cancer cells.[8][9] Others function as inhibitors of key enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Quinoline-3-Carboxylate Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |

| 4m | K562 | 0.28 | Upregulation of intrinsic apoptosis pathways | [8] |

| 4n | MCF-7 | 0.33 | Upregulation of intrinsic apoptosis pathways | [8] |

| Compound 2f | MCF-7 | - | Selective antiproliferative agent | [12] |

| Compound 2l | K562 | - | Selective antiproliferative agent | [12] |

Enzyme Inhibition: A Key Mechanism of Action

A significant body of research has focused on the ability of quinoline-3-carboxylate and its amide derivatives to act as potent and selective enzyme inhibitors. This has opened up new avenues for their therapeutic application.

-

ATM Kinase Inhibition: A novel series of 3-quinoline carboxamides has been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a key enzyme in the DNA damage response pathway.[13][14][15] Inhibition of ATM can sensitize cancer cells to radiation and chemotherapy, making these compounds promising candidates for combination therapies.[14]

-

Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and survival.[16]

-

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition: Quinoline-3-carboxamides have been discovered as inhibitors of H-PGDS, an enzyme involved in the production of prostaglandin D2, a key mediator of inflammation and allergic responses.[17]

-